molecular formula C10H8F2O2 B13572897 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one

Cat. No.: B13572897
M. Wt: 198.17 g/mol
InChI Key: CKUGLLFNLLXVHA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one typically involves the formation of the benzofuran ring followed by the introduction of the difluoroethanone moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like cancer and viral infections.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one can be compared with other benzofuran derivatives such as:

  • 2,3-Dihydro-1-benzofuran-5-yl isocyanate
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol
  • 2,3-Dihydro-1-benzofuran-5-ylmethanol

The uniqueness of this compound lies in its difluoroethanone moiety, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethanone

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,10H,3-4H2

InChI Key

CKUGLLFNLLXVHA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C(F)F

Origin of Product

United States

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